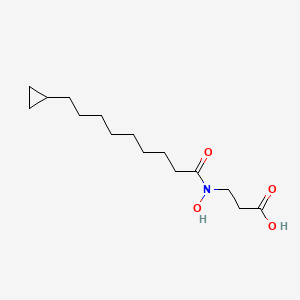

N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

Vue d'ensemble

Description

TC-E 5002: est un inhibiteur sélectif de la sous-famille des déméthylases d'histones KDM2/7 N-(9-cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine . Ce composé a montré un potentiel significatif dans l'inhibition de la croissance de diverses cellules cancéreuses, y compris les cellules HeLa et KYSE-150 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse du TC-E 5002 implique la réaction de l'acide 9-cyclopropyl-1-oxononanoïque avec la N-hydroxy-beta-alanine. La réaction est généralement effectuée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). Les conditions de réaction comprennent le maintien de la température à environ 0-5°C initialement, puis sa montée à température ambiante sur plusieurs heures .

Méthodes de Production Industrielle: La production industrielle du TC-E 5002 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour assurer un rendement et une pureté élevés. Le produit final est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions: Le TC-E 5002 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et Conditions Communes:

Réactions de Substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent souvent des températures douces et des solvants comme le dichlorométhane.

Réactions d'Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés. Ces réactions nécessitent généralement des conditions acides ou basiques.

Réactions de Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Produits Principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du TC-E 5002, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différentes formes oxydées ou réduites du composé .

Applications de la Recherche Scientifique

Le TC-E 5002 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .

Chimie: Utilisé comme un composé de référence pour étudier l'inhibition des déméthylases d'histones, en particulier la sous-famille KDM2/7.

Biologie: Employé dans la recherche pour comprendre le rôle des déméthylases d'histones dans l'expression génique et la régulation épigénétique.

Médecine: Étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier dans l'inhibition de la croissance des cellules cancéreuses et la survenue de la résistance aux médicaments.

Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les déméthylases d'histones

Mécanisme d'Action

Le TC-E 5002 exerce ses effets en inhibant sélectivement la sous-famille des déméthylases d'histones KDM2/7. Cette inhibition entraîne une augmentation des niveaux d'histones méthylées, ce qui affecte à son tour l'expression génique et la régulation du cycle cellulaire . Le composé diminue l'expression génique de E2F1, un facteur de transcription activé par KDM7B, ce qui conduit à un arrêt du cycle cellulaire en phase G0/G1 dans les cellules cancéreuses .

Applications De Recherche Scientifique

Cancer Research

The inhibition of KDMs by N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine has been linked to anti-cancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as KYSE150 and HeLa, with growth inhibition values (GI₅₀) of 16 µM and 40 µM respectively . The ability to arrest cells in the G0/G1 phase of the cell cycle suggests that it may be effective in controlling tumor proliferation.

Epigenetic Studies

As a selective inhibitor of histone demethylases, this compound is valuable for epigenetic research. By modulating histone methylation states, researchers can investigate the roles these modifications play in gene regulation and cellular differentiation processes. This could lead to new insights into developmental biology and disease mechanisms.

Neurological Research

There is emerging interest in the role of histone demethylases in neurological disorders. This compound may be utilized to explore therapeutic avenues for conditions such as Alzheimer's disease by targeting epigenetic modifications that influence neuronal function and survival.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, researchers observed significant growth inhibition in both KYSE150 and HeLa cells. The results indicated that the compound could be developed further as a potential anticancer agent targeting specific histone demethylases involved in tumor progression.

Case Study 2: Epigenetic Modulation

Research focusing on the epigenetic effects of this compound revealed alterations in gene expression profiles associated with cell cycle regulation and apoptosis pathways. These findings underscore its potential utility in studying gene regulation mechanisms influenced by histone modifications.

Mécanisme D'action

TC-E 5002 exerts its effects by selectively inhibiting the histone demethylase KDM2/7 subfamily. This inhibition leads to an increase in the levels of methylated histones, which in turn affects gene expression and cell cycle regulation . The compound decreases the gene expression of E2F1, a transcription factor activated by KDM7B, leading to cell cycle arrest at the G0/G1 phase in cancer cells .

Comparaison Avec Des Composés Similaires

Le TC-E 5002 est unique en raison de sa sélectivité pour la sous-famille des déméthylases d'histones KDM2/7. D'autres composés similaires comprennent:

KDM2/7-IN-1: Un autre inhibiteur sélectif de la sous-famille KDM2/7, avec des effets inhibiteurs similaires sur les déméthylases d'histones.

Le TC-E 5002 se distingue par sa haute sélectivité et sa puissance dans l'inhibition de la sous-famille KDM2/7, ce qui en fait un outil précieux dans la recherche épigénétique et les applications thérapeutiques potentielles .

Activité Biologique

N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine, also known as TC-E 5002, is a selective inhibitor of the histone demethylase KDM2/7 subfamily. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of TC-E 5002, including its mechanism of action, biochemical properties, and effects on various cell types.

TC-E 5002 primarily targets the KDM2/7 family of histone lysine demethylases, specifically inhibiting KDM2A, KDM7A, and KDM7B. By binding to the active sites of these enzymes, TC-E 5002 prevents the demethylation of histone proteins. This inhibition leads to an increase in methylated histones, which is associated with transcriptional repression and altered gene expression profiles.

Key Mechanisms:

- Inhibition of Enzymatic Activity: IC50 values for KDM2A, KDM7A, and KDM7B are 6.8 µM, 0.2 µM, and 1.2 µM respectively .

- Impact on Gene Expression: The inhibition affects pathways such as androgen receptor (AR) signaling, which is critical in prostate and bladder cancers .

The compound exhibits several notable biochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H27NO4 |

| Molecular Weight | 285.38 g/mol |

| Purity | ≥98% (HPLC) |

TC-E 5002 is soluble in solvents like DMSO and ethanol, facilitating its use in laboratory settings .

Cellular Effects

TC-E 5002 has demonstrated significant effects on various cancer cell lines:

- Cell Proliferation: In vitro studies indicate that TC-E 5002 inhibits the proliferation of HeLa (cervical cancer) and KYSE-150 (esophageal cancer) cells. The compound induces cell cycle arrest at the G0/G1 phase .

- Apoptosis Induction: The compound promotes apoptosis in cancer cells by disrupting normal cellular signaling pathways related to growth and survival.

In Vitro Studies

In vitro analyses have shown that TC-E 5002 effectively reduces proliferation rates in both cisplatin-sensitive and -resistant bladder cancer cell lines. The compound's ability to maintain efficacy against resistant cells highlights its potential as a therapeutic agent in challenging cases .

In Vivo Studies

In mouse xenograft models, administration of TC-E 5002 at a dosage of 10 mg/kg per day resulted in a significant reduction in tumor growth. This suggests that TC-E 5002 may be effective not only in vitro but also in vivo for treating certain cancers .

Temporal and Dosage Effects

The biological effects of TC-E 5002 can vary based on dosage and temporal factors:

- Dosage Variability: Higher dosages correlate with more pronounced inhibitory effects on tumor growth.

- Temporal Stability: The compound remains stable when stored at -20°C for at least four years, making it suitable for long-term studies.

Propriétés

IUPAC Name |

3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHSERYKENINRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453071-47-0 | |

| Record name | N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TC-E 5002 interact with its target and what are the downstream effects?

A1: TC-E 5002 is a chemical inhibitor of the histone demethylase KDM7A [, ]. By inhibiting KDM7A, TC-E 5002 prevents the removal of methyl groups from histone H3K27. This increase in H3K27 di-methylation is associated with transcriptional repression. In the context of prostate and bladder cancer, TC-E 5002 treatment leads to decreased androgen receptor (AR) activity, reduced cell proliferation, and increased apoptosis [, ]. This effect on AR activity is attributed to the epigenetic regulation of AR target genes by KDM7A [, ].

Q2: What is known about the in vitro and in vivo efficacy of TC-E 5002?

A2: In vitro studies have demonstrated that TC-E 5002 effectively reduces the proliferation of both prostate and bladder cancer cell lines [, ]. Importantly, this effect was observed even in cisplatin-resistant bladder cancer cells []. In vivo studies using a mouse xenograft model further confirmed the efficacy of TC-E 5002, showing a reduction in bladder tumor growth following treatment []. This suggests that TC-E 5002 holds potential as a therapeutic agent, particularly for cases exhibiting resistance to existing treatments like cisplatin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.